benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves the esterification of the pyridazinone derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
Scientific Research Applications
Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzyl [3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Benzyl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate
Uniqueness
Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a benzyl group, a chlorophenyl group, and a pyridazinone moiety. The synthesis typically involves multi-step reactions utilizing various reagents and conditions. Common solvents include dichloromethane and dimethylformamide, with catalysts such as palladium or copper compounds enhancing reaction efficiency .
Anticancer Properties
Several studies have investigated the anticancer potential of pyridazinone derivatives, including those similar to this compound. For instance, compounds with the pyridazinone structure have shown significant activity against various cancer cell lines in the National Cancer Institute (NCI) 60 cell line panel assay. The mechanisms of action often involve inhibition of specific enzymes or modulation of receptor activity, leading to apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related pyridazinone compounds. For example, derivatives containing the pyridazinone ring have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have shown activity against E. coli ATCC 35218 and other pathogens .
Table 2: Antimicrobial Activities
Compound Name | Bacteria Tested | Activity Level | Reference |
---|---|---|---|
Pyridazinone Derivative C | E. coli ATCC 35218 | Active | |
Pyridazinone Derivative D | Gram-positive bacteria | Moderate |
Case Studies
- Anticancer Evaluation : A study involving the synthesis and evaluation of new benzopyrone derivatives highlighted that specific pyridazinone structures exhibited promising growth inhibition in leukemia and breast cancer cell lines. This underscores the potential for this compound as a candidate for further development in anticancer therapy .
- Antimicrobial Testing : Another research effort focused on synthesizing various pyridazinone derivatives revealed that several compounds showed significant antimicrobial activity against common bacterial strains, suggesting that modifications to the benzyl and chlorophenyl groups could enhance efficacy .
Properties
IUPAC Name |
benzyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-8-6-15(7-9-16)17-10-11-18(23)22(21-17)12-19(24)25-13-14-4-2-1-3-5-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQBZAVQVUKUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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